Bendazac, chemically known as [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, is a synthetic compound primarily recognized for its anti-inflammatory properties. [ [] : https://www.semanticscholar.org/paper/3cac62cc172c470ba71f60293b5a35b4d9246a73 ] While primarily studied for its potential therapeutic benefits, bendazac has garnered significant interest in various scientific research domains due to its unique chemical properties and biological activities.
Bendazac is classified under the category of NSAIDs due to its ability to inhibit cyclooxygenase enzymes, leading to decreased production of prostaglandins. This action contributes to its analgesic, antipyretic, and anti-inflammatory effects. The compound is derived from benzoic acid derivatives and has been studied for various therapeutic applications, particularly in ophthalmology .
The synthesis of Bendazac involves several key steps that utilize various reagents and conditions:
Alternative methods for synthesizing Bendazac include the formation of Bendazac lysine through reactions involving ethanol and purified water under controlled heating conditions .
Bendazac has a complex molecular structure characterized by its functional groups that contribute to its pharmacological properties. The molecular formula for Bendazac is CHNO, with a molecular weight of approximately 256.26 g/mol. Its structural representation reveals key features such as:
The compound exhibits specific stereochemistry that influences its interaction with biological targets .
Bendazac undergoes several chemical reactions that can modify its structure and properties:
These reactions can yield various derivatives with potentially different pharmacological effects.
Bendazac's mechanism of action primarily involves its role as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, Bendazac reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, it exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage to lens proteins, thus contributing to its anticataract effects .
The compound's ability to inhibit glycosylation processes also plays a significant role in preventing cataract formation by reducing the binding of sugars that can lead to protein denaturation .
These properties are critical for formulating effective pharmaceutical preparations .
Bendazac has several scientific uses beyond its primary role as an NSAID:
The indazole scaffold, a bicyclic heterocycle fusing benzene and pyrazole rings, gained prominence in medicinal chemistry due to its structural versatility and bioactivity. Naturally occurring indazoles are rare, with only three identified compounds (nigeglanine, nigellicine, and nigellidine) prior to synthetic development [1]. The 1H-indazole tautomer dominates in pharmaceutical applications due to its thermodynamic stability and capacity for functionalization at multiple positions (N1, C3, C5, C6) [1] [2]. By the 1970s, over 400 patents highlighted indazole derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities. Notable early examples included the serotonin antagonist granisetron (anti-emetic) and tyrosine kinase inhibitors pazopanib/axitinib (anticancer) [1].
Bendazac ([(1-benzyl-1H-indazol-3-yl)oxy]acetic acid) emerged from targeted modifications of the indazole core. Key synthetic routes involved:
Compound | Core Structure | Key Functional Groups | Primary Indication |
---|---|---|---|
Bendazac | 1H-indazole | Benzyl-N1, acetic acid-C3-ether | Anti-inflammatory |
Benzydamine | 1H-indazole | Benzyl-N1, dimethylaminopropyl-C3-ether | Mucosal anti-inflammatory |
Granisetron | 1H-indazole | Methylcarbazole-N1, carbonyl-C3 | Antiemetic |
Bendazac’s design strategically incorporated a benzyl group at N1 (stabilizing the tautomer) and an acetic acid moiety via C3-oxygen linkage, enhancing solubility and protein-binding capacity [6] [10]. This configuration diverged from contemporaneous indazole anti-inflammatories like benzydamine, which featured a basic dimethylaminopropyl chain instead of acetic acid [10].
Initially classified as a nonsteroidal anti-inflammatory drug (NSAID), bendazac demonstrated classical NSAID effects via cyclooxygenase (COX) inhibition, reducing prostaglandin synthesis [8]. However, its unique antidenaturant activity redirected its therapeutic application. Research revealed bendazac could inhibit heat-, radiation-, and chemically-induced protein denaturation at concentrations lower than required for COX inhibition [3] [7]. This property proved pivotal for ophthalmology, as cataracts involve lens crystallin aggregation due to protein denaturation [3] [7].
Mechanistic Insights:
Clinical validation emerged from studies using oral bendazac lysine salt (enhanced bioavailability) and 0.5% eyedrops. A landmark trial demonstrated stabilization of lens opacification in 70% of cortical cataract patients over 12 months, quantified by photographic densitometry [3] [7]. Visual acuity improvements correlated with reduced lens opacity progression:
Study Parameter | Placebo Group | Bendazac Lysine (500 mg TID) | p-value |
---|---|---|---|
Lens Opacity Progress | 92% worsened | 30% worsened | <0.01 |
Visual Acuity Loss | 1.5 Snellen lines | 0.4 Snellen lines | <0.05 |
Stabilization Rate | 8% | 70% | <0.001 |
This repurposing exemplified scaffold versatility, positioning bendazac among pioneering "crystallin-protective" agents despite later market withdrawals due to hepatic safety concerns [7] [8].
Compound Name | Therapeutic Category | Key Application(s) |
---|---|---|
Bendazac | NSAID / Antidenaturant | Anti-inflammatory, Cataract |
Benzydamine | NSAID | Mucosal inflammation |
Pazopanib | Tyrosine kinase inhibitor | Renal cell carcinoma |
Axitinib | Tyrosine kinase inhibitor | Renal cell carcinoma |
Granisetron | 5-HT3 antagonist | Chemotherapy-induced nausea |
Niraparib | PARP inhibitor | Ovarian cancer |
Nemiralisib | PI3Kδ inhibitor | Respiratory diseases |
MK-6186 | NNRTI | HIV infection |
Nigeglanine | Natural alkaloid | Biological reference compound |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7